N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a complex organic compound that features a pyrrolidine ring, a cyanopyridine moiety, and a phenylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through the cyclization of appropriate precursors. The cyanopyridine moiety is introduced via nucleophilic substitution reactions, and the final step involves the sulfonamide formation through the reaction of the intermediate with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the molecule.
Scientific Research Applications
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s interactions with biological targets make it useful in biochemical assays and studies of cellular processes.
Medicine: Its potential therapeutic properties are of interest in drug discovery, particularly for conditions where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyanopyridine-containing molecules. Examples are:
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
What sets N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21(25(23,24)14-15-5-3-2-4-6-15)18-9-10-22(13-18)17-8-7-16(11-19)20-12-17/h2-8,12,18H,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNFANFTTZSNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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